2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide
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Overview
Description
2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide is an organic compound that features a naphthalene ring and a pyridine ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Naphthyloxy Intermediate: The naphthalene ring is first functionalized to introduce an oxygen atom, forming a naphthyloxy intermediate.
Coupling with Pyridine Derivative: The naphthyloxy intermediate is then coupled with a pyridine derivative under suitable reaction conditions, often involving a base and a coupling reagent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Naphthyloxy)-n-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.
2-(2-Naphthyloxy)-n-(pyridin-4-yl)acetamide: Another isomer with the pyridine ring attached at the 4-position.
2-(2-Naphthyloxy)-n-(quinolin-3-yl)acetamide: A related compound with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers and related compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Properties
CAS No. |
25288-52-2 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-15-6-3-9-18-11-15)12-21-16-8-7-13-4-1-2-5-14(13)10-16/h1-11H,12H2,(H,19,20) |
InChI Key |
LVGFPLPFPVWRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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